molecular formula C17H19FN2O2 B5025023 3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

Cat. No.: B5025023
M. Wt: 302.34 g/mol
InChI Key: WXRHVMGDVZNODN-UHFFFAOYSA-N
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Description

3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzoyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorobenzoyl group, and the construction of the oxazole ring. One common approach is to start with a suitable pyrrolidine precursor, which undergoes acylation with 2-fluorobenzoyl chloride to form the intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole ring under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and oxazole-containing molecules, such as:

Uniqueness

What sets 3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(2-fluorophenyl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)15-8-5-9-20(15)17(21)12-6-3-4-7-13(12)18/h3-4,6-7,10-11,15H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRHVMGDVZNODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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